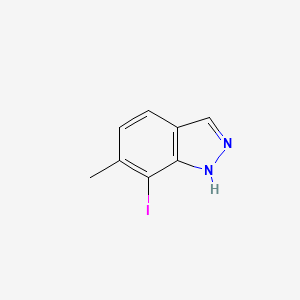![molecular formula C14H14ClN3 B11853776 4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline CAS No. 681284-72-0](/img/structure/B11853776.png)
4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-isobutylimidazo[1,2-a]quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the class of imidazoquinoxalines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 4th position and an isobutyl group at the 1st position of the imidazoquinoxaline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-isobutylimidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of a catalyst such as phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . This reaction yields the desired imidazoquinoxaline compound.
Industrial Production Methods
Industrial production of 4-chloro-1-isobutylimidazo[1,2-a]quinoxaline may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-1-isobutylimidazo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoquinoxalines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-isobutylimidazo[1,2-a]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antibacterial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is investigated for its potential use in optoelectronic materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 4-chloro-1-isobutylimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets. For instance, it can act as an antagonist to certain receptors, such as adenosine receptors, which play a role in various physiological processes . The compound’s effects are mediated through the modulation of these receptors and the subsequent signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline: Similar in structure but with a different ring fusion pattern.
1-isobutylimidazo[1,2-a]quinoxaline: Lacks the chloro group at the 4th position.
4-chloro-1-methylimidazo[1,2-a]quinoxaline: Similar but with a methyl group instead of an isobutyl group.
Uniqueness
4-chloro-1-isobutylimidazo[1,2-a]quinoxaline is unique due to the specific positioning of the chloro and isobutyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Eigenschaften
CAS-Nummer |
681284-72-0 |
|---|---|
Molekularformel |
C14H14ClN3 |
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
4-chloro-1-(2-methylpropyl)imidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C14H14ClN3/c1-9(2)7-10-8-16-14-13(15)17-11-5-3-4-6-12(11)18(10)14/h3-6,8-9H,7H2,1-2H3 |
InChI-Schlüssel |
YPIMWSRDTDTSIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CN=C2N1C3=CC=CC=C3N=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853715.png)

![2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)
![3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11853736.png)

![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)







